molecular formula C9H8ClN5 B8597035 as-Triazine, 5-(4-chlorophenyl)-3-hydrazino- CAS No. 59318-40-0

as-Triazine, 5-(4-chlorophenyl)-3-hydrazino-

Cat. No. B8597035
CAS RN: 59318-40-0
M. Wt: 221.64 g/mol
InChI Key: KNBBECLZSZIELM-UHFFFAOYSA-N
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Patent
US04159375

Procedure details

A mixture of 4.4 g. of 5-(p-chlorophenyl)-3-hydrazino-1,2,4-triazine and 20 ml. of ethyl orthoformate is refluxed for 4 hours cooled and filtered giving the desired product as light yellow plates, m.p. >300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([NH:14][NH2:15])[N:11]=[N:12][CH:13]=2)=[CH:4][CH:3]=1.[CH:16]([O-])([O-])OCC>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[N:12][N:11]3[CH:16]=[N:15][N:14]=[C:10]3[N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N=C(N=NC1)NN
Step Two
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.4 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=2N(N=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.